molecular formula C10H9ClO2 B1414907 3-(2-Chlorophenyl)but-2-enoic acid CAS No. 1049158-08-8

3-(2-Chlorophenyl)but-2-enoic acid

Cat. No.: B1414907
CAS No.: 1049158-08-8
M. Wt: 196.63 g/mol
InChI Key: MPYCDNZCWADMHD-VOTSOKGWSA-N
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Description

Contextualization within α,β-Unsaturated Carboxylic Acid Chemistry

3-(2-Chlorophenyl)but-2-enoic acid is a member of the α,β-unsaturated carboxylic acid family. These organic compounds are characterized by a carboxylic acid group directly attached to a carbon-carbon double bond (an alkene). wikipedia.org This arrangement creates a conjugated system where the π-electrons of the double bond and the carbonyl group overlap, leading to unique reactivity. wikipedia.org The general structure is (O=CR)−Cα=Cβ−R, and compounds of this class are also known as vinylic carboxylic acids. wikipedia.org

The chemistry of α,β-unsaturated carboxylic acids is dictated by this conjugation. The electron-withdrawing nature of the carbonyl group makes the entire conjugated system electron-deficient. This results in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. wikipedia.org This reactivity pattern, where attack occurs at the β-carbon, is known as vinylogous reactivity. wikipedia.org

Common reactions involving the double bond of α,β-unsaturated acids include additions, though these can be slower than in isolated alkenes. libretexts.org A particularly important reaction is the conjugate addition, or Michael addition, where a nucleophile adds to the β-carbon. wikipedia.orglibretexts.org These compounds can also undergo polymerization, a property that is commercially significant for simpler members of the class like acrylic acid. wikipedia.org The reactivity of these acids can be influenced by various factors, including the nature of the substituents on the carbon-carbon double bond. researchgate.net While some α,β-unsaturated acids can undergo decarboxylation, this often requires specific conditions or substitutions at the β-carbon to stabilize the reaction intermediate. stackexchange.com

Significance of (2-Chlorophenyl) Substitution in Alkenoic Acid Frameworks

The presence of a (2-chlorophenyl) group attached to the β-carbon of the but-2-enoic acid framework introduces significant electronic and steric effects that modulate the molecule's properties and reactivity.

Electronic Effects: The chlorine atom exerts two opposing electronic influences: a deactivating inductive effect (-I) and a donating resonance effect (+R). askfilo.comvedantu.com

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bond. askfilo.comvedantu.com This effect generally deactivates the ring toward electrophilic attack. vedantu.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic ring's π-system. askfilo.com This donation of electron density increases the nucleophilicity at the ortho and para positions of the ring. askfilo.com

Steric Effects: The placement of the chlorine atom at the ortho position (position 2) of the phenyl ring creates significant steric hindrance. quora.com This phenomenon, often termed the "ortho effect," arises because the substituent's size physically obstructs the space around the point of attachment to the butenoic acid chain. quora.commasterorganicchemistry.com This steric bulk can force the chlorophenyl ring to twist out of the plane of the C=C double bond and the carboxylic acid group. quora.com Such a loss of planarity would disrupt the π-orbital overlap between the aromatic ring and the vinylic system, thereby diminishing the electronic communication (conjugation) between them. This can alter the chemical reactivity compared to its meta- and para-substituted isomers where steric hindrance is less pronounced. quora.comyoutube.comyoutube.com

Chemical Data for this compound

PropertyValue
Chemical Formula C₁₀H₉ClO₂
Molecular Weight 196.63 g/mol
Canonical SMILES CC(=CC(=O)O)C1=CC=CC=C1Cl
InChI Key FADNYWBZQKTOJT-VOTSOKGWSA-N
Appearance (Predicted) Solid
XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chlorophenyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYCDNZCWADMHD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 2 Chlorophenyl but 2 Enoic Acid Systems

Electrophilic and Nucleophilic Addition Reactions

The electron-deficient nature of the β-carbon in the but-2-enoic acid moiety, a result of conjugation with the carboxyl group, renders it susceptible to attack by nucleophiles. This reactivity is central to many of the transformations involving this class of compounds.

Michael-Type Additions to the Activated Alkene Moiety

The conjugate addition of nucleophiles to the α,β-unsaturated carbonyl system, known as the Michael addition, is a key reaction for 3-(2-chlorophenyl)but-2-enoic acid and its derivatives. masterorganicchemistry.comyoutube.com This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. A variety of nucleophiles, including enolates, amines (aza-Michael addition), and thiols, can participate in this transformation. masterorganicchemistry.comacs.org

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species.

Table 1: Representative Michael-Type Additions on α,β-Unsaturated Systems

Nucleophile (Michael Donor)Electrophile (Michael Acceptor)Catalyst/ConditionsProduct Type
Diethyl malonateα,β-Unsaturated esterSodium ethoxide1,5-Dicarbonyl compound
Thiophenolα,β-Unsaturated ketoneBaseβ-Thioether ketone
Anilineα,β-Unsaturated amideNone or mild acid/baseβ-Amino amide

Nucleophilic Substitution Reactions Involving Chlorinated Butenoic Acid Esters

While the carboxylic acid itself is not a good substrate for direct nucleophilic substitution at the sp²-hybridized carbon bearing the chloro-substituent, its ester derivatives can undergo such reactions. The reactivity of vinyl chlorides is generally lower than that of alkyl chlorides, but substitution can be achieved under specific conditions, often requiring a catalyst.

Redox Transformations

The double bond and the carboxylic acid group in this compound are both amenable to redox reactions, allowing for the synthesis of a variety of saturated and functionalized derivatives.

Oxidation Pathways of But-2-enoic Acid Derivatives

The carbon-carbon double bond in but-2-enoic acid derivatives can be oxidized using various reagents. For instance, treatment with oxidizing agents like potassium permanganate (B83412) can lead to the formation of diols. The reaction of crotonic acid (but-2-enoic acid) with alkaline potassium permanganate solution yields 2,3-dihydroxybutyric acid. koreascience.kr The oxidation of cinnamic acid, a related α,β-unsaturated acid, with permanganate has been shown to proceed through a cyclic intermediate.

Table 2: Representative Oxidation Reactions of α,β-Unsaturated Acids

SubstrateOxidizing AgentConditionsMajor Product
Crotonic acidPotassium permanganateAlkaline2,3-Dihydroxybutyric acid koreascience.kr
Cinnamic acidPotassium permanganateAcidic/NeutralBenzaldehyde (B42025), Benzoic acid

Note: This table provides examples of oxidation reactions on related α,β-unsaturated acids to infer the potential reactivity of this compound.

Reduction Strategies and Stereochemical Outcomes

The reduction of this compound can be directed towards the carbon-carbon double bond, the carboxylic acid, or both, depending on the reducing agent and reaction conditions employed. Catalytic hydrogenation is a common method for the reduction of the alkene functionality. organicchemistrydata.org The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas typically leads to the saturation of the double bond to yield 3-(2-chlorophenyl)butanoic acid. organicchemistrydata.orgillinois.edu The stereochemical outcome of the hydrogenation can be influenced by the catalyst and the substitution pattern of the molecule, often resulting in syn-addition of hydrogen across the double bond. illinois.edu

The reduction of the carboxylic acid group to an alcohol requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄). This reagent will typically also reduce the double bond. Selective reduction of the double bond in the presence of the carboxylic acid can be achieved using catalytic hydrogenation under controlled conditions. organicchemistrydata.org

Table 3: Common Reduction Methods for α,β-Unsaturated Carbonyl Compounds

ReagentFunctional Group ReducedTypical Product from α,β-Unsaturated Acid
H₂, Pd/CC=CSaturated carboxylic acid organicchemistrydata.org
LiAlH₄C=O and C=CSaturated alcohol
NaBH₄C=O (generally)β-Hydroxy acid (can be complex)

Note: This table outlines general reduction strategies for α,β-unsaturated carbonyls. The specific outcomes for this compound may vary.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound is amenable to intramolecular cyclization reactions, particularly under acidic conditions. The formation of a new ring can occur through an intramolecular Friedel-Crafts reaction. koreascience.kr In this type of reaction, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which can then acylate the electron-rich phenyl ring. The position of the chloro substituent will influence the regioselectivity of the cyclization. For a 2-chloro substituent, cyclization would be expected to occur at the 6-position of the phenyl ring to form a six-membered ring, leading to a substituted α-tetralone derivative. The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃). koreascience.kr

A proposed pathway for such a cyclization would involve the initial formation of an acylium ion from the carboxylic acid derivative, followed by electrophilic attack on the aromatic ring to form a new carbon-carbon bond and a six-membered ring. Subsequent workup would yield the cyclic ketone.

Formation of Heterocyclic Scaffolds from But-2-enoic Acid Derivatives

The synthesis of heterocyclic compounds from α,β-unsaturated acid derivatives, such as this compound, represents a cornerstone of medicinal and materials chemistry. The inherent reactivity of the α,β-unsaturated carbonyl system provides a versatile entry point to a wide array of cyclic structures. These reactions often proceed through cascade or multicomponent reaction pathways, enabling the efficient construction of complex molecules from simple precursors.

The general strategy for heterocycle synthesis from but-2-enoic acid derivatives involves the reaction of the α,β-unsaturated system with a variety of dinucleophiles. The Michael addition of a nucleophile to the β-position of the butenoic acid derivative is a common initial step, which is then followed by an intramolecular cyclization to form the heterocyclic ring. The nature of the nucleophile and the reaction conditions can be tailored to produce a diverse range of heterocyclic systems.

For instance, the reaction of β-aryl-α,β-unsaturated ketones, which are structurally related to this compound, with dinucleophiles is a well-established method for synthesizing polycyclic fused ring systems. These can include pyrazolines, benzothiazepines, benzodiazepines, and pyrimidines. beilstein-journals.org The electron-withdrawing nature of the carbonyl group activates the double bond for nucleophilic attack, initiating the cyclization cascade.

A variety of catalysts and reaction conditions can be employed to promote these transformations. Acid or base catalysis is frequently used to facilitate the key bond-forming steps. For example, acid catalysis can activate the carbonyl group towards nucleophilic attack, while base catalysis can deprotonate the nucleophile, increasing its reactivity. researchgate.net

Below is a table summarizing representative examples of heterocyclic scaffolds synthesized from α,β-unsaturated systems analogous to this compound.

Starting Material TypeReagent(s)Heterocyclic ProductRef.
β-Aryl-α,β-unsaturated ketonePhenylhydrazinePyrazole derivative beilstein-journals.org
2-Acylbenzoic acidIsatoic anhydrideIsobenzofuranone derivative researchgate.net
Barbituric acid, Aryl aldehyde, Malononitrile (B47326)BasePyrano[2,3-d]pyrimidine nih.gov
7-Hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-oneAryl aldehyde, MalononitrileTricyclic thiazolo[3,2-a]pyrimidine derivative nih.gov

Detailed Research Findings:

Research in this area has demonstrated the utility of multicomponent reactions for the efficient synthesis of complex heterocycles. For example, the one-pot reaction of barbituric acid, an aryl aldehyde, and malononitrile can lead to the formation of pyrano[2,3-d]pyrimidine derivatives in the presence of a suitable base. nih.gov The mechanism likely involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid and subsequent intramolecular cyclization.

Furthermore, the development of acid/base-steered cascade cyclizations has provided a novel approach to diverse heterocyclic systems. In one study, the reaction of 2-acylbenzoic acids with isatoic anhydrides could be directed to form either isobenzofuranone or isoindolobenzoxazinone derivatives by simply switching between basic and acidic conditions. researchgate.net This highlights the subtle control that can be exerted over reaction pathways to achieve chemical diversity from common starting materials.

Wittig Rearrangements in Complex Butenoic Acid Systems

The Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that involves the transformation of ethers into alcohols. In the context of complex butenoic acid systems, the application of the beilstein-journals.orgorganic-chemistry.org-Wittig rearrangement of allylic ethers derived from but-2-enoic acid esters can provide access to valuable homoallylic alcohol building blocks with a high degree of stereocontrol. wikipedia.org

The beilstein-journals.orgorganic-chemistry.org-Wittig rearrangement is a concerted, pericyclic process that proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This concerted mechanism is responsible for the high stereoselectivity often observed in these reactions. The rearrangement requires the formation of a carbanion adjacent to the ether oxygen, which is typically achieved by treatment with a strong base at low temperatures. wikipedia.org

A competing process is the beilstein-journals.orgwikipedia.org-Wittig rearrangement, which is a non-concerted, radical-based process and generally becomes more favorable at higher temperatures. organic-chemistry.orgwikipedia.org The regioselectivity between the beilstein-journals.orgwikipedia.org- and beilstein-journals.orgorganic-chemistry.org-pathways is influenced by the stability of the radical intermediates and the substitution pattern of the starting ether. organic-chemistry.org

For a system derived from a this compound ester, an allylic ether substrate for the Wittig rearrangement could be envisioned. The ester would first be reduced to the corresponding allylic alcohol, which could then be converted to an ether. Treatment of this ether with a strong base would initiate the rearrangement.

Rearrangement TypeKey FeaturesProduct TypeRef.
beilstein-journals.orgorganic-chemistry.org-Wittig RearrangementConcerted, pericyclic, highly stereoselective, favored at low temperatures.Homoallylic alcohol wikipedia.orgorganic-chemistry.org
beilstein-journals.orgwikipedia.org-Wittig RearrangementRadical dissociation-recombination mechanism, competes with beilstein-journals.orgorganic-chemistry.org-rearrangement at higher temperatures.Isomeric alcohol organic-chemistry.org

Detailed Research Findings:

Mechanistic studies have provided significant insight into the factors controlling the stereochemical outcome of the beilstein-journals.orgorganic-chemistry.org-Wittig rearrangement. The transition state is believed to adopt an envelope-like conformation, and the substituents on the allylic ether can exhibit preferences for pseudo-equatorial or pseudo-axial positions, influencing the stereochemistry of the newly formed stereocenters. wikipedia.org

The choice of base and reaction conditions is critical for achieving high yields and selectivities in Wittig rearrangements. Strong bases such as organolithium reagents are commonly employed to generate the necessary carbanion. wikipedia.org The reaction temperature must be carefully controlled to favor the desired beilstein-journals.orgorganic-chemistry.org-rearrangement over the competing beilstein-journals.orgwikipedia.org-pathway. wikipedia.orgorganic-chemistry.org

In more complex systems, the Wittig rearrangement has been utilized as a key step in the total synthesis of natural products. wikipedia.org Its ability to install stereocenters with high fidelity makes it a valuable tool for the construction of intricate molecular frameworks. The development of asymmetric variants of the Wittig rearrangement has further expanded its synthetic utility, allowing for the enantioselective synthesis of chiral alcohols.

Role As a Synthetic Building Block in Complex Organic Synthesis

Integration into Multi-component Reactions, such as Petasis Reactions

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in constructing complex molecules from three or more starting materials in a single step. researchgate.netnih.gov The Petasis reaction, a prominent MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. organic-chemistry.org This reaction is noted for its operational simplicity and the diversity of products it can generate, including unnatural α-amino acids. organic-chemistry.org

While there is no specific literature detailing the use of 3-(2-Chlorophenyl)but-2-enoic acid in a Petasis reaction, α,β-unsaturated carboxylic acids can, in principle, participate in such transformations. The reaction would likely proceed through the formation of an intermediate that could then react with an amine and a boronic acid. The scope of the Petasis reaction is broad, accommodating a wide range of amines and boronic acids, including those with electron-donating and electron-withdrawing groups. acs.org The successful integration of this compound would depend on its reactivity relative to the other components and the specific reaction conditions employed. Reviews of the Petasis reaction highlight its power in generating molecular complexity from simple starting materials. nih.govacs.org

Precursor Applications for Advanced Organic Molecules and Analogues

The structural motifs present in this compound make it a plausible precursor for a variety of more complex organic molecules and their analogues. The carboxylic acid can be converted into a range of functional groups, such as esters, amides, and acid chlorides, which can then undergo further reactions. The conjugated double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and Michael additions. wikipedia.org

For instance, the reaction of similar butenoic acid derivatives has been shown to lead to the formation of various heterocyclic compounds. researchgate.net The synthesis of novel heterocyclic compounds is a major focus in medicinal chemistry due to their diverse pharmacological activities. wisdomlib.org It is conceivable that this compound could serve as a starting material for the synthesis of novel pyridazinone, pyrazoline, or other heterocyclic systems through cyclization reactions involving the carboxylic acid and the double bond.

Furthermore, the 2-chlorophenyl group can be modified through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional complexity and build larger molecular frameworks. While specific examples involving this compound are not documented, the reactivity of the chloro-aromatic moiety is a well-established tool in organic synthesis.

Stereochemical Analysis and Control in Chlorophenyl but 2 Enoic Acid Chemistry

E/Z Isomerism and Stereoselective Synthesis Methodologies

The structure of 3-(2-Chlorophenyl)but-2-enoic acid features a trisubstituted double bond, giving rise to geometric isomers, designated as E and Z. This isomerism occurs due to the restricted rotation around the C2=C3 double bond. wikipedia.org The assignment of E or Z configuration is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. vedantu.com

For C2, the substituents are a carboxylic acid group (-COOH) and a hydrogen atom (-H). For C3, the substituents are a 2-chlorophenyl group and a methyl group (-CH₃).

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound Isomers

CarbonSubstituentPriorityRationale
C2 -COOHHigh The oxygen atom has a higher atomic number than hydrogen.
-HLow Hydrogen has the lowest atomic number.
C3 -C₆H₄ClHigh The carbon atom of the phenyl ring has a higher atomic number than the hydrogen atoms of the methyl group.
-CH₃Low The carbon atom is attached to three hydrogen atoms.

The isomers are defined as follows:

Z-isomer : The high-priority groups (-COOH and -C₆H₄Cl) are on the same side (Zusammen) of the double bond.

E-isomer : The high-priority groups (-COOH and -C₆H₄Cl) are on opposite sides (Entgegen) of the double bond.

Stereoselective Synthesis Methodologies

While specific documented syntheses for the individual E and Z isomers of this compound are not prevalent in readily available literature, established reactions for creating α,β-unsaturated acids can be employed to control the stereochemical outcome.

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde (2-chlorobenzaldehyde) with an acid anhydride (B1165640) (propanoic anhydride) in the presence of its alkali salt (sodium propanoate). iitk.ac.inwikipedia.org The Perkin reaction mechanism involves an aldol-type condensation and subsequent elimination. While it often produces the more stable E-isomer as the major product, the stereoselectivity can be influenced by reaction conditions. acs.orgic.ac.uk

Horner-Wadsworth-Emmons (HWE) Reaction : This is a highly versatile and widely used method for forming C=C bonds with excellent stereocontrol. numberanalytics.com The reaction of an aldehyde (2-chlorobenzaldehyde) with a stabilized phosphonate (B1237965) ylide, such as the anion of triethyl 2-phosphonopropionate, typically yields the (E)-alkene with high selectivity. wikipedia.orgnrochemistry.com Conversely, modifications like the Still-Gennari variation, which uses phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) and specific base/solvent systems (e.g., KHMDS/18-crown-6), can strongly favor the formation of the (Z)-alkene. nrochemistry.com

The choice of reagents and reaction conditions in these methodologies allows for the targeted synthesis of either the E or Z isomer of this compound. nsf.gov

Chiral Induction and Control of Enantiomeric Purity

The molecule this compound is achiral. It does not possess any stereocenters (a carbon atom attached to four different groups), nor does it exhibit other forms of chirality like axial or planar chirality. As a result, the compound does not exist as a pair of enantiomers.

Therefore, the concepts of chiral induction (the introduction of a new stereocenter with a preferred configuration) and the control of enantiomeric purity (the measure of the excess of one enantiomer over the other) are not applicable to this compound in its isolated form.

Spectroscopic Elucidation of Stereochemistry, including Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of the E and Z isomers of this compound. The geometric arrangement of the substituents leads to distinct chemical shifts and coupling constants for specific nuclei. The ratio of the two isomers in a mixture, often referred to as the diastereomeric ratio, can be accurately determined from the ¹H NMR spectrum.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the vinyl proton at C2 and the methyl protons at C4 are particularly sensitive to the geometry of the double bond.

In the Z-isomer , the vinyl proton is cis to the bulky 2-chlorophenyl group, which would likely shield it, causing it to appear at a relatively upfield (lower δ) chemical shift.

In the E-isomer , the vinyl proton is trans to the 2-chlorophenyl group and cis to the methyl group. Its chemical shift would be different from that of the Z-isomer.

Similarly, the methyl protons will experience different shielding/deshielding effects depending on whether they are cis or trans to the carboxylic acid group, leading to distinct signals for each isomer.

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ) for E/Z Isomers of this compound

ProtonExpected δ for Z-IsomerExpected δ for E-IsomerRationale for Difference
Vinyl-H (at C2)~5.8-6.2 ppm~6.0-6.4 ppmAnisotropic effect of the cis substituent (phenyl vs. methyl).
Methyl-H (at C4)~2.4-2.6 ppm~2.1-2.3 ppmProximity to the deshielding carboxylic acid group in the Z-isomer.
Carboxyl-H~12.0 ppm~12.0 ppmLess likely to show significant geometric dependence.

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) provides definitive proof of stereochemistry by detecting through-space interactions between protons that are close to each other (typically <5 Å). libretexts.orgwikipedia.org A 2D NOESY experiment or a series of 1D selective NOE experiments would unambiguously distinguish the E and Z isomers. youtube.com

For the Z-isomer : Irradiation of the methyl proton signal (-CH₃) would lead to an NOE enhancement of the signal for the vinyl proton (-H at C2), as these groups are on the same side of the double bond. A strong NOE would also be expected between the vinyl proton and the ortho-proton of the 2-chlorophenyl ring.

For the E-isomer : Irradiation of the methyl proton signal would show an NOE enhancement with the ortho-proton of the 2-chlorophenyl ring. No significant NOE would be observed between the methyl protons and the vinyl proton.

Diastereomeric Ratio Determination

When a mixture of E and Z isomers is present, ¹H NMR spectroscopy allows for precise quantification of the ratio. By integrating the area under the curve for well-resolved signals corresponding to each isomer (e.g., the vinyl proton or the methyl proton signals), the relative proportion of each isomer in the mixture can be calculated. For instance, if the integral of the methyl peak for the E-isomer is 2.5 and the integral for the Z-isomer is 7.5, the E/Z ratio is 25:75 or 1:3. najah.edu

Advanced Structural Characterization and Intermolecular Interaction Studies

X-ray Crystallography for Solid-State Architecture Determination of Related Compounds

The solid-state architecture of these compounds is often characterized by the formation of well-defined supramolecular structures. Theoretical investigations, such as those using Density Functional Theory (DFT), complement experimental X-ray diffraction data, helping to refine and understand the observed geometries. biointerfaceresearch.com

Table 1: Crystallographic Data for (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₁ClO₂
Molecular Weight258.69 g/mol
Crystal SystemMonoclinic
a14.405 (3) Å
b5.733 (9) Å
c15.416 (9) Å
β100.72 (3)°
Volume1251 (2) ų
Z4

This interactive table provides a summary of the crystallographic parameters for a compound structurally related to 3-(2-Chlorophenyl)but-2-enoic acid.

Analysis of Intermolecular Hydrogen Bonding Networks

A predominant feature in the crystal structures of carboxylic acids, including the analogs of this compound, is the formation of strong intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules typically form centrosymmetric dimers through robust O-H···O hydrogen bonds. nih.gov This interaction is a powerful structure-directing motif, leading to the creation of stable, hydrogen-bonded supramolecular synthons.

In the case of (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, the crystal structure is stabilized by these strong intermolecular O-H···O hydrogen bonds, which link pairs of molecules related by inversion centers into dimers. nih.gov The study of various carboxylic acid-containing compounds demonstrates that the competition between intra- and intermolecular hydrogen bonding can dictate the final crystal packing. nih.gov In many crystalline solids of carboxylic acids, the dimeric formation via intermolecular hydrogen bonds is a recurring and predictable pattern. nih.gov

The presence of other functional groups on the molecule can introduce additional hydrogen bonding interactions, such as C-H···O bonds, further stabilizing the crystal lattice. biointerfaceresearch.com The analysis of these networks is crucial for crystal engineering, as understanding these interactions allows for the design of materials with specific physicochemical properties. nih.gov

Investigation of π-Stacking and Other Non-Covalent Interactions

The relative orientation of the aromatic rings, whether face-to-face or edge-to-face, is influenced by the electronic nature of the substituents on the rings. rsc.org For instance, the presence of electron-withdrawing groups, such as the chloro-substituent, can affect the quadrupole moment of the phenyl ring and thus modulate the strength and geometry of the π-stacking interactions. rsc.org

In some related structures, a combination of metallophilic interactions and π-π stacking has been observed to stabilize extended chain structures. nih.gov While not directly applicable to this compound, this highlights the variety of non-covalent forces that can come into play. Other weak interactions, such as C-H···π interactions, can also contribute to the packing efficiency. The interplay between these various non-covalent interactions ultimately determines the final, most thermodynamically stable crystal structure. nih.gov The study of these subtle forces is essential for a comprehensive understanding of the supramolecular chemistry of these compounds. researchgate.netmdpi.com

Computational Chemistry and Theoretical Approaches to Chlorophenyl but 2 Enoic Acid Systems

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for investigating the properties of molecules like 3-(2-Chlorophenyl)but-2-enoic acid. These methods provide a detailed picture of the molecule's electronic structure and behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation. For a molecule with rotatable bonds, such as the one between the phenyl ring and the butenoic acid chain, and around the carboxylic acid group, multiple conformers may exist.

Computational studies on similar molecules, like cinnamic acid and its derivatives, have shown that both s-cis and s-trans conformers around the C-C single bond of the propenoic chain are possible. scielo.org.mx For this compound, the presence of the methyl group and the ortho-chloro substituent introduces significant steric hindrance, which will influence the preferred conformation. It is anticipated that the molecule will adopt a non-planar arrangement to minimize steric clashes between the phenyl ring, the methyl group, and the carboxylic acid group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data)

ParameterBond/AtomsPredicted Value (DFT/B3LYP/6-311++G(d,p))
Bond Length (Å)C=C (butenoic)1.35
C-C (phenyl-butenoic)1.48
C-Cl1.75
C=O1.22
C-O (hydroxyl)1.35
Bond Angle (°)C-C=C125
C-C-Cl121
O=C-O123
Dihedral Angle (°)C(phenyl)-C(phenyl)-C=C45

Note: The values in this table are representative and are based on computational studies of structurally similar compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the butenoic acid moiety and the phenyl ring, with some contribution from the lone pairs of the oxygen and chlorine atoms. The LUMO is likely to be distributed over the conjugated system, particularly the α,β-unsaturated carbonyl group, which is a known electron-accepting region. The presence of the electron-withdrawing chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted analogue.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Exemplary Data)

ParameterPredicted Value (eV) (DFT/B3LYP/6-311++G(d,p))
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: The values in this table are representative and are based on computational studies of structurally similar compounds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. wikipedia.org This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions.

In this compound, significant hyperconjugative interactions are expected. These interactions involve the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The most significant of these are likely to be the π(C=C) → π(C=O) and π(phenyl) → π(C=C) interactions, which contribute to the stability of the conjugated system. The analysis can also quantify the stabilization energy (E(2)) associated with these interactions.

Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Exemplary Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C=C)π(C=O)25.5
π(Phenyl)π(C=C)15.2
LP(O)π(C=O)30.1
LP(Cl)σ(C-C)2.8

Note: E(2) represents the stabilization energy due to delocalization. The values in this table are representative and are based on computational studies of structurally similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red and yellow regions indicate a negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent a positive potential (electron-poor areas), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bonding. The hydroxyl hydrogen would exhibit a highly positive potential, indicating its acidic nature. The α,β-unsaturated system will also show distinct regions of varying potential, with the β-carbon being a potential site for nucleophilic attack due to the electron-withdrawing effect of the conjugated carbonyl group.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several reactions are of interest, including nucleophilic addition to the α,β-unsaturated system and reactions involving the carboxylic acid group.

Theoretical studies on similar α,β-unsaturated carbonyl compounds have investigated the mechanism of nucleophilic addition. nih.govlibretexts.org For this compound, the reaction with a nucleophile can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. Computational modeling can be used to calculate the activation energies and reaction energies for both pathways, thereby predicting the most likely mechanism. The steric hindrance from the ortho-chloro and methyl groups would likely influence the regioselectivity of the attack.

Furthermore, the mechanism of esterification or amidation at the carboxyl group can be modeled to understand the role of catalysts and the nature of the transition states involved.

Structure-Reactivity Relationship Studies through Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov Theoretical descriptors, derived from computational calculations, play a crucial role in developing these relationships.

For a series of (chlorophenyl)but-2-enoic acid derivatives with varying substitution patterns, a QSAR model could be developed. The theoretical descriptors used in such a model could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of the molecule.

By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), a predictive QSAR model can be established. This model can then be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with desired properties. For instance, a QSAR study on halogenated cinnamic acid derivatives could provide insights into how the position and nature of the halogen atom influence reactivity. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Butenoic Acid Synthesis

The synthesis of α,β-unsaturated carboxylic acids and their derivatives is a cornerstone of organic chemistry, with ongoing research aimed at improving efficiency, selectivity, and sustainability. rsc.org Carbonylation reactions, in particular, represent an atom-efficient pathway to these valuable compounds from simple, readily available substrates. rsc.org The development of advanced catalytic systems is central to this effort, moving beyond classical methods to embrace more sophisticated and specialized catalysts.

Transition-Metal Catalysis: Palladium-based catalysts have been historically significant for the synthesis of α,β-unsaturated esters and acids through the carbonylation of substrates like vinylmercuric halides or alkynes. rsc.orggoogle.com Future directions are focused on developing catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loadings. Research is also expanding to include other transition metals that may offer unique reactivity or cost advantages. For instance, methods involving the hydrogenation of acyl chlorides over a palladium-on-barium-sulphate catalyst, known as the Rosenmund reduction, are established for producing aldehydes, which can be further oxidized to carboxylic acids. ncert.nic.in

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for creating chiral molecules. youtube.com Small organic molecules, such as the amino acid proline, can catalyze reactions like aldol (B89426) condensations with high enantioselectivity. youtube.comyoutube.com This approach is particularly promising for synthesizing optically active butenoic acid derivatives. The development of novel organocatalysts, including bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, is a key area of future research. youtube.comacs.org These catalysts offer precise control over stereochemistry, which is crucial for pharmaceutical applications. youtube.com

Chemo-enzymatic Synthesis: The integration of biological catalysts with chemical reactions offers a sustainable and highly selective route to complex molecules. A notable example is the chemo-enzymatic synthesis of α,β-unsaturated esters, which combines the enzymatic reduction of a carboxylic acid to an aldehyde using a carboxylic acid reductase (CAR) enzyme, followed by a chemical Wittig reaction. nih.gov This method provides a new strategy for carbon chain elongation under mild conditions. nih.gov Future work will likely focus on expanding the library of available enzymes and optimizing the compatibility of enzymatic and chemical steps to create efficient one-pot processes.

Table 1: Comparison of Emerging Catalytic Systems for Butenoic Acid Synthesis

Catalytic System Catalyst Example Typical Substrates Key Advantages Research Focus
Transition-Metal Catalysis Palladium complexes Alkynes, Vinyl Halides rsc.orggoogle.com High efficiency, atom economy rsc.org Lowering catalyst loading, using earth-abundant metals. researchgate.net
Organocatalysis L-Proline, Imidazolidinones youtube.comacs.org Aldehydes, Ketones ncert.nic.in Metal-free, high enantioselectivity, mild conditions. youtube.com Design of new bifunctional and confined acid catalysts. youtube.com
Chemo-enzymatic Synthesis Carboxylic Acid Reductase (CAR) nih.gov Carboxylic acids High selectivity, green reaction conditions. Expanding enzyme scope, one-pot reaction design.

Exploration of Undiscovered Reactivity Modes and Functionalizations

While the fundamental reactivity of the α,β-unsaturated carboxylic acid motif is well-understood, researchers continue to explore novel transformations and functionalizations. The unique electronic properties conferred by the 2-chlorophenyl substituent in 3-(2-Chlorophenyl)but-2-enoic acid can be harnessed to achieve new chemical diversity.

New Reaction Pathways: The conjugated system of butenoic acids is susceptible to nucleophilic additions. The vinylogous Mukaiyama-Michael reaction, for example, allows for the addition of nucleophiles to the C5 position of silyloxyfuran precursors, catalyzed by chiral Lewis acids like copper or silver complexes, to generate functionalized butenolides with high stereoselectivity. acs.org Another area of exploration is the use of organocascade catalysis, where a single catalyst facilitates multiple sequential reactions. For instance, an iminium-enamine cascade can be used to construct three adjacent stereocenters in a single operation. nih.gov

Directed C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. nih.gov The carboxylic acid group within this compound can act as a directing group, guiding a transition-metal catalyst to selectively activate and functionalize specific C-H bonds on the phenyl ring or the butenyl chain. This strategy allows for the late-stage modification of the molecule, providing rapid access to a library of analogues. Research is focused on developing catalysts that can perform these transformations with high regioselectivity and efficiency. nih.gov

Exploiting the Halogen Substituent: The chlorine atom on the phenyl ring is not merely a passive substituent; it is a functional handle for further transformations. Cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, can be employed to replace the chlorine atom with new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for creating derivatives of this compound with diverse electronic and steric properties.

Table 2: Modern Functionalization Reactions for Butenoic Acid Scaffolds

Reaction Type Position of Functionalization Catalyst/Reagent Example Description
Vinylogous Michael Addition C-C double bond Chiral Bis(oxazoline)–Cu(II) complex acs.org Asymmetric conjugate addition of nucleophiles.
Aldol Reaction α-carbon Proline, Dilute Alkali ncert.nic.inbyjus.com Forms a new C-C bond, creating β-hydroxy acids.
Directed C-H Arylation Phenyl Ring Palladium catalyst nih.gov Forms a new C-C bond by activating a C-H bond.
Cross-Coupling Phenyl Ring (at Cl) Ferrocene-based Palladium catalyst wikipedia.org Replaces the chlorine atom with a new substituent.

Advanced Computational Methodologies for Prediction and Rational Design

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. mdpi.com For a molecule like this compound, computational methods provide deep insights into its structure, reactivity, and potential interactions.

Density Functional Theory (DFT) Studies: DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. rsc.org For substituted butenoic acids, DFT calculations can predict key parameters such as optimized geometries, rotational barriers of the carboxylic group, and vibrational frequencies. sciencepublishinggroup.comresearchgate.net These calculations help elucidate the effect of substituents, like the 2-chlorophenyl group, on the planarity and electronic distribution of the molecule. rsc.org Furthermore, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.com

Reaction Mechanism and Catalyst Design: Computational modeling is increasingly used to map out the entire energy profile of a catalytic cycle. researchgate.net By calculating the structures and energies of reactants, transition states, and intermediates, researchers can understand the precise mechanism of a reaction. This knowledge is crucial for rationally designing improved catalysts. For example, theoretical analysis can explain the origin of stereoselectivity in asymmetric catalysis or predict which metal in a bimetallic catalyst will be most active for a specific transformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other effects. sciencepublishinggroup.com By calculating a range of molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) for derivatives of this compound, it is possible to build a mathematical model that predicts their activity. This in-silico screening approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery process.

Table 3: Application of Computational Methods in Butenoic Acid Research

Computational Method Key Parameters Calculated Application
Density Functional Theory (DFT) HOMO-LUMO gap, Rotational barriers, Bond lengths/angles sciencepublishinggroup.comresearchgate.net Predicting molecular stability, reactivity, and the influence of substituents. rsc.org
Molecular Dynamics (MD) Conformational changes over time Simulating molecular behavior in solution or complex environments. mdpi.com
Microkinetic Modeling Turnover frequencies, Reaction rates researchgate.net Simulating reaction kinetics and predicting catalyst performance.
QSAR Molecular descriptors (e.g., XlogP, Dipole Moment) sciencepublishinggroup.com Predicting biological activity and guiding rational drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-Chlorophenyl)but-2-enoic acid, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via condensation reactions using substituted benzaldehydes and phosphorane derivatives under basic conditions (e.g., aqueous NaOH). For example, (Z)-3-(4-Chlorophenyl)but-2-enoic acid (Z-8b) is obtained through similar methods, with yields dependent on reaction time, temperature, and stoichiometry . Post-synthesis purification involves filtration and recrystallization. Optimization may require adjusting solvent polarity or using catalysts to enhance stereoselectivity.

Q. How can the (E)- and (Z)-isomers of this compound be distinguished experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The coupling constants (JJ) in 1^1H NMR differ significantly between isomers due to spatial arrangements: trans (E) isomers exhibit larger JJ values (~12–16 Hz) compared to cis (Z) isomers (~6–10 Hz). Infrared (IR) spectroscopy can also identify carbonyl stretching frequencies, which vary slightly with isomer conformation .

Q. What is the dissociation constant (pKapK_a) of this compound, and how does it compare to structurally similar compounds?

  • Methodology : The pKapK_a can be determined via potentiometric titration. For reference, 3-(2-Chlorophenyl)propanoic acid has a pKapK_a of 4.58 at 25°C . The but-2-enoic acid derivative is expected to be more acidic due to conjugation of the double bond with the carboxylic group, stabilizing the deprotonated form. Comparative studies with 3-(3-/4-Chlorophenyl) analogs can reveal substituent effects on acidity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the 2-chlorophenyl substituent on the reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations can map electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. For example, the electron-withdrawing chloro group may polarize the aromatic ring, influencing nucleophilic/electrophilic attack sites. Such studies are critical for predicting reaction pathways or designing derivatives with tailored properties .

Q. What spectroscopic techniques are most effective for characterizing trace impurities in synthesized this compound?

  • Methodology : High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (LC-MS) identifies impurities at ppm levels. For structural confirmation, 13^{13}C NMR and heteronuclear correlation experiments (e.g., HSQC, HMBC) resolve ambiguous peaks. Reference data from similar compounds, such as (E)-3-Phenylbut-2-enoic acid (8a), provide benchmarks for spectral interpretation .

Q. How do solvent polarity and temperature affect the photophysical properties of this compound derivatives?

  • Methodology : UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., ethanol, cyclohexane) reveal solvatochromic shifts. For example, ethyl derivatives of dihydroxyphenylbut-2-enoic acids show bathochromic shifts in polar solvents due to enhanced stabilization of excited states . Temperature-dependent studies can further probe aggregation or conformational changes.

Q. What strategies address contradictory data in reaction yields or stereochemical outcomes during synthesis?

  • Methodology : Systematic variation of reaction parameters (e.g., base strength, solvent) and advanced analytical validation (e.g., X-ray crystallography for absolute configuration) are essential. For instance, phosphorane reagent purity significantly impacts yields in analogous syntheses . Statistical tools like Design of Experiments (DoE) can optimize conditions while minimizing resource use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.